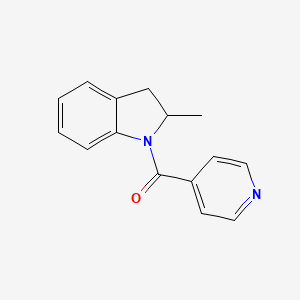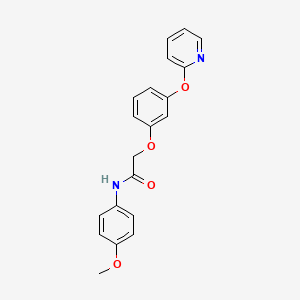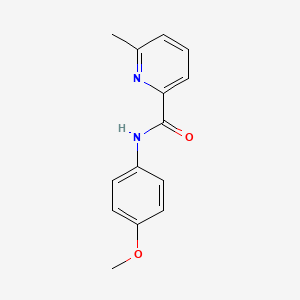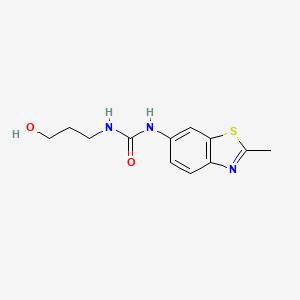
(2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone, also known as J147, is a synthetic compound that has been found to have neuroprotective and cognitive enhancing effects. It was first synthesized by the Salk Institute for Biological Studies in 2011 and has since been studied extensively for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of (2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone is not fully understood, but it is believed to work through multiple pathways. It has been shown to increase levels of neurotrophic factors, which promote the growth and survival of neurons. (2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone also appears to reduce inflammation and oxidative stress, which are known to contribute to neurodegenerative diseases.
Biochemical and Physiological Effects
(2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone has been shown to have a number of biochemical and physiological effects. It has been found to increase mitochondrial function, which is important for energy production in cells. (2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone also appears to increase the formation of new synapses, which are important for communication between neurons. Additionally, (2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone has been shown to reduce the accumulation of beta-amyloid and tau proteins, which are hallmarks of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
(2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity and is well-tolerated in animal models. However, one limitation is that (2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone has poor solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on (2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. Further studies are needed to determine the optimal dose and administration method for (2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone in humans. Additionally, more research is needed to fully understand the mechanism of action of (2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone and its effects on different pathways in the brain. Finally, (2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone may have potential applications in other areas of medicine, such as cancer treatment, and further research is needed to explore these possibilities.
Synthesemethoden
(2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone is synthesized through a multi-step process that involves the reaction of 2,3-dihydroindole with pyridine-4-carbaldehyde. The resulting compound is then subjected to a series of reactions that lead to the formation of (2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone. The synthesis method has been optimized to ensure high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
(2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. (2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone has also been found to enhance cognitive function and improve memory in animal models.
Eigenschaften
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-11-10-13-4-2-3-5-14(13)17(11)15(18)12-6-8-16-9-7-12/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRINHURIOWNUEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B7538195.png)


![methyl 4-[(2-pyridin-2-yl-3H-benzimidazol-5-yl)carbamoyl]benzoate](/img/structure/B7538235.png)







![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7538281.png)
